molecular formula C23H23ClN6O3 B11203307 5-amino-N-(3-chloro-2-methylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(3-chloro-2-methylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11203307
M. Wt: 466.9 g/mol
InChI Key: NXBZGRPPTJFKLK-UHFFFAOYSA-N
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Description

5-amino-N-(3-chloro-2-methylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, an oxazole ring, and several functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(3-chloro-2-methylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various amines, chlorinated compounds, and ethoxyphenyl derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(3-chloro-2-methylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

5-amino-N-(3-chloro-2-methylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-N-(3-chloro-2-methylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-N-(3-chloro-2-methylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide shares similarities with other triazole and oxazole derivatives.
  • Compounds like N-(4-chloro-2-methylphenyl)-2-thiophenemethanamine have similar structural features and chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C23H23ClN6O3

Molecular Weight

466.9 g/mol

IUPAC Name

5-amino-N-(3-chloro-2-methylphenyl)-1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide

InChI

InChI=1S/C23H23ClN6O3/c1-4-32-19-11-6-5-8-15(19)23-27-18(14(3)33-23)12-30-21(25)20(28-29-30)22(31)26-17-10-7-9-16(24)13(17)2/h5-11H,4,12,25H2,1-3H3,(H,26,31)

InChI Key

NXBZGRPPTJFKLK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=C(C(=CC=C4)Cl)C)N

Origin of Product

United States

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